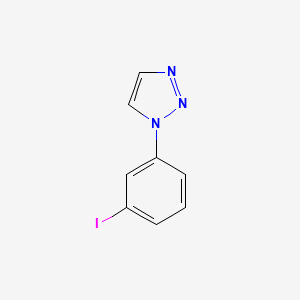

1-(3-iodophenyl)-1H-1,2,3-triazole

描述

Structure

3D Structure

属性

IUPAC Name |

1-(3-iodophenyl)triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6IN3/c9-7-2-1-3-8(6-7)12-5-4-10-11-12/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIGOIJDJRMQQPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)N2C=CN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6IN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 3 Iodophenyl 1h 1,2,3 Triazole and Its Functionalized Congeners

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Strategies

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry and represents the most prevalent method for synthesizing 1,4-disubstituted 1,2,3-triazoles. wikipedia.orgbeilstein-journals.org This reaction is known for its high efficiency, mild reaction conditions, and exceptional regioselectivity, affording the 1,4-isomer almost exclusively. researchgate.net

Synthesis of 1-(3-iodophenyl)-1H-1,2,3-triazole Precursors (e.g., iodophenyl azides, alkynes)

The successful implementation of CuAAC strategies hinges on the availability of the requisite precursors: an azide (B81097) and a terminal alkyne.

3-Iodophenyl Azide: The synthesis of the key precursor, 3-iodophenyl azide, can be accomplished through several routes. A common method involves the diazotization of 3-iodoaniline, followed by a reaction with an azide source, such as sodium azide. organic-chemistry.org Alternatively, direct azidation of aryl halides provides another route. For instance, 1,3-diiodobenzene can be converted to 3-iodophenyl azide using sodium azide in the presence of a copper catalyst and a supporting ligand like L-proline.

Alkynes: The alkyne coupling partner can be a simple terminal alkyne, such as ethynylbenzene (phenylacetylene), or a more complex, functionalized alkyne. The synthesis of terminal alkynes often involves established procedures like the Sonogashira cross-coupling of an aryl halide with a protected alkyne (e.g., ethynyltrimethylsilane), followed by a deprotection step to reveal the terminal alkyne. nih.gov

| Precursor | Starting Material | Reagents | Typical Conditions | Reference |

| 3-Iodophenyl Azide | 3-Iodoaniline | 1. NaNO₂, aq. Acid2. NaN₃ | Diazotization followed by azidation | organic-chemistry.org |

| 3-Iodophenyl Azide | 1,3-Diiodobenzene | NaN₃, Porous Copper, L-Proline | DMSO, 80°C | google.com |

| Terminal Alkynes | Aryl Halide | Ethynyltrimethylsilane, Pd catalyst, Cu catalyst | Sonogashira coupling | nih.gov |

Optimization of Reaction Conditions for Regioselective Synthesis of 1,4- and 1,5-Isomers

The hallmark of the CuAAC reaction is its high regioselectivity for the 1,4-disubstituted triazole isomer. wikipedia.org The reaction mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide in a stepwise manner, leading specifically to the 1,4-regioisomer. nih.gov

Optimization of reaction conditions typically focuses on enhancing yield and reaction rate rather than altering the inherent regioselectivity. Key parameters include:

Copper(I) Source: Copper(I) salts like CuI are commonly used. Alternatively, Cu(I) can be generated in situ from a copper(II) salt (e.g., CuSO₄·5H₂O) using a reducing agent like sodium ascorbate. wikipedia.org

Solvent: A wide range of solvents can be employed, often mixtures of water and an organic solvent such as t-butanol, THF, or DMSO. nih.govbeilstein-journals.org

Ligands: Ligands can stabilize the copper(I) catalyst and accelerate the reaction. Tris-(benzyltriazolylmethyl)amine (TBTA) is a frequently used ligand.

Temperature: Reactions are often run at room temperature but can be heated to increase the rate. beilstein-journals.org

While CuAAC is the definitive method for 1,4-isomers, achieving the 1,5-isomer requires a different catalytic system, as discussed in section 2.2. The thermal Huisgen cycloaddition, conducted without a metal catalyst, typically yields a mixture of both 1,4- and 1,5-isomers. wikipedia.org

Multicomponent Reaction Variants Incorporating Triazole Formation

To enhance synthetic efficiency, one-pot multicomponent reactions have been developed. These procedures combine the synthesis of one of the precursors with the subsequent cycloaddition step without isolating intermediates. A common approach is the reaction of an organic halide, sodium azide, and a terminal alkyne in the presence of a copper(I) catalyst. beilstein-journals.org In this scenario, the organic azide is formed in situ and immediately participates in the cycloaddition. This strategy streamlines the synthetic process, reduces waste, and can lead to high yields of the desired 1,4-disubstituted triazole product. For example, 1-bromo-3-iodobenzene could be reacted with sodium azide and an alkyne in a single vessel to yield the corresponding this compound.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for Isomeric Control

In stark contrast to copper catalysis, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides a powerful and reliable method for the regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles. acs.orgmdpi.com This complementary reactivity is a significant advantage, allowing for controlled access to the alternative triazole regioisomer that is not accessible via CuAAC. organic-chemistry.orgnih.gov

The most commonly employed catalysts for RuAAC are pentamethylcyclopentadienyl (Cp) ruthenium(II) complexes, such as CpRuCl(PPh₃)₂ and [Cp*RuCl]₄. organic-chemistry.orgorganic-chemistry.org The reaction mechanism differs fundamentally from that of CuAAC. It is proposed to proceed through the formation of a ruthenacycle intermediate, which ultimately undergoes reductive elimination to furnish the 1,5-disubstituted triazole product. organic-chemistry.orgorgsyn.org

The reaction tolerates a wide variety of functional groups on both the azide and alkyne partners. While the reaction scope is broad, aryl azides have been noted to be more challenging substrates in some cases, occasionally resulting in lower yields. acs.org To overcome this, reaction conditions have been optimized, with studies showing that using [Cp*RuCl]₄ as the catalyst in a solvent like dimethylformamide (DMF), sometimes with the aid of microwave irradiation, can lead to higher yields and cleaner reactions in shorter times. organic-chemistry.orgnih.gov

| Catalyst | Typical Substrates | Solvent | Conditions | Product Isomer | Reference |

| CpRuCl(PPh₃)₂ | Aliphatic/Aryl Azides, Terminal Alkynes | Benzene, Toluene (B28343), THF | 60-80 °C | 1,5-disubstituted | mdpi.comorganic-chemistry.org |

| [CpRuCl]₄ | Aryl Azides, Terminal Alkynes | DMF | 90-110 °C, Microwave | 1,5-disubstituted | organic-chemistry.orgacs.org |

| Cp*RuCl(COD) | Primary/Secondary Azides, Terminal/Internal Alkynes | Various aprotic solvents | Ambient Temperature | 1,5-disubstituted | acs.orgorganic-chemistry.org |

Diazotization and Subsequent Iodination Strategies

Regiospecific Iodination for Iodo-Substituted Phenyl-1,2,3-triazoles

This strategy relies on the conversion of an amino group on the phenyl ring into an iodo group via a Sandmeyer-type reaction. The synthesis begins with the preparation of an aminophenyl-1,2,3-triazole, for example, 1-(3-aminophenyl)-1H-1,2,3-triazole. This precursor can be synthesized using the cycloaddition methods described above, starting from 3-azidoaniline.

The key step is the diazotization of the amino group, which is typically achieved by treating the aminophenyl-triazole with sodium nitrite (B80452) (NaNO₂) in a strong aqueous acid (e.g., HCl) at low temperatures (around -10 to 0 °C). nih.gov The resulting diazonium salt is often unstable and is used immediately in the next step. The subsequent addition of a solution of potassium iodide (KI) to the diazonium salt solution leads to the displacement of the diazonium group by iodine, yielding the desired this compound. nih.govresearchgate.net This method ensures complete regiospecificity, as the position of the iodine atom is determined by the position of the amino group in the starting material.

Organometallic Approaches: Grignard Reactions with Protected Azides

Organometallic pathways provide a direct route to functionalized aryl triazoles by forming a carbon-magnesium bond on a precursor molecule. However, the inherent reactivity of the azide group towards nucleophiles like Grignard reagents presents a significant challenge. The electrophilic nature of azides makes them susceptible to attack by carbanions, which can lead to undesired side products. nih.gov

To circumvent this, a strategy involving the protection of the azide group has been developed. The azide is first converted into a more stable phosphazide by reacting it with a suitable phosphine (B1218219), such as di-(tert-butyl)(4-(dimethylamino)phenylphosphine (amphos). This protected form is stable to the conditions of Grignard reagent formation. Following the subsequent reaction of the Grignard reagent with an electrophile, the azide group can be regenerated by treatment with elemental sulfur. This protection-deprotection sequence enables the use of Grignard chemistry on azide-containing molecules. nih.govfrontiersin.org

Iodine-Magnesium Exchange in Iodophenyl Azides

The core of the organometallic strategy is the iodine-magnesium exchange reaction, a powerful method for preparing functionalized Grignard reagents that avoids the harsh conditions of classical magnesium insertion. cmu.edunih.gov This exchange is particularly effective for aryl iodides and can be performed at low temperatures, which enhances its compatibility with sensitive functional groups. cmu.eduresearchgate.net

In this process, an iodophenyl azide, with the azide group suitably protected as a phosphazide, is treated with an exchange reagent like isopropylmagnesium chloride-lithium chloride complex (iPrMgCl·LiCl). nih.govfrontiersin.org The exchange is typically rapid and occurs at low temperatures, such as -20 °C. This reaction generates the desired (3-azidophenyl)magnesium halide intermediate, which can then be reacted with various electrophiles to introduce new functional groups. For instance, quenching the intermediate with N,N-dimethylformamide (DMF) yields an aldehyde. frontiersin.org The success of this method relies on the much faster rate of the I/Mg exchange compared to the potential side reactions, a selectivity enhanced by the use of modern "turbo Grignard" reagents and low reaction temperatures. nih.gov

Table 1: Iodine-Magnesium Exchange and Subsequent Functionalization of a Protected Iodophenyl Azide nih.govfrontiersin.org

| Step | Description | Reagents & Conditions | Purpose |

| 1. Protection | Conversion of the azide to a phosphazide. | di-(tert-butyl)(4-(dimethylamino)phenyl)phosphine (amphos), THF, room temp. | To stabilize the azide group against the Grignard reagent. |

| 2. I/Mg Exchange | Formation of the Grignard reagent. | iPrMgCl·LiCl, THF, -20 °C | To generate the organomagnesium intermediate from the aryl iodide. |

| 3. Electrophilic Quench | Reaction with an electrophile. | e.g., DMF, aldehydes, ketones | To introduce a new functional group at the position of the original iodine atom. |

| 4. Deprotection | Regeneration of the azide group. | Elemental sulfur (S₈) | To restore the azide functionality for subsequent reactions like cycloadditions. |

Post-Cycloaddition Functionalization and Derivatization

Once the this compound scaffold has been assembled, typically via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," the molecule can be further modified. frontiersin.orgnih.gov The existing functional groups, particularly the iodine atom on the phenyl ring, serve as versatile handles for introducing molecular diversity through various chemical transformations. nih.gov

Modifications of the Iodo-Phenyl Moiety

The carbon-iodine bond on the phenyl ring is a prime site for post-cycloaddition modification, most notably through palladium-catalyzed cross-coupling reactions. These reactions are highly efficient for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling : This reaction couples the aryl iodide with an aryl or vinyl boronic acid (or ester) in the presence of a palladium catalyst and a base. It is a robust method for creating biaryl structures. For example, reacting this compound with various arylboronic acids using a catalyst like palladium(II) acetate (Pd(OAc)₂) and a base such as potassium carbonate (K₂CO₃) can yield a diverse library of 1-(biphenyl-3-yl)-1H-1,2,3-triazole derivatives. nih.govnih.govmdpi.com

Sonogashira Coupling : This reaction involves the coupling of the aryl iodide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgjk-sci.comorganic-chemistry.org This method is used to introduce alkynyl substituents, forming C(sp²)-C(sp) bonds and extending the π-system of the molecule. libretexts.orgyoutube.com

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides nih.govresearchgate.net

| Component | Example Reagent/Condition | Role in Reaction |

| Aryl Halide | This compound | Electrophilic partner |

| Boronic Acid | Phenylboronic acid, 4-methoxyphenylboronic acid | Nucleophilic partner |

| Catalyst | Pd(OAc)₂, Pd(dppf)Cl₂ | Facilitates oxidative addition and reductive elimination cycle |

| Base | K₂CO₃, K₃PO₄ | Activates the boronic acid and neutralizes acid formed |

| Solvent | THF/H₂O, Dimethoxyethane | Dissolves reactants and facilitates the reaction |

| Temperature | 60 - 90 °C | Provides activation energy for the catalytic cycle |

Functional Group Interconversions on the Triazole Ring System

The 1H-1,2,3-triazole ring is an aromatic heterocycle known for its high stability, often making it chemically inert. wikipedia.org However, the ring is not entirely unreactive and can undergo specific transformations, particularly when activated.

While direct C-H functionalization on an unsubstituted triazole ring is challenging, it can be achieved under certain conditions, often requiring a directing group and transition-metal catalysis. sioc-journal.cnnih.govbohrium.com For instance, the N-oxide derivative of a 1H-1,2,3-triazole has been shown to undergo palladium- and copper-catalyzed direct arylation, demonstrating that activation of the ring system can enable C-H functionalization. ehu.es

More commonly, functional group interconversions are performed on substituents that are introduced at the C4 or C5 positions during the initial cycloaddition reaction. For example, if the triazole is synthesized using an alkyne bearing an ester group, this ester can be hydrolyzed to a carboxylic acid, which can then be converted into amides, or other derivatives.

In more drastic transformations, the triazole ring itself can act as a synthetic precursor. Under the influence of electrophiles, N-acylated 1,2,3-triazoles can undergo denitrogenative ring-opening, leading to the formation of vinyl cation intermediates that can be trapped to form various nitrogen-containing compounds. nih.gov This highlights that while the triazole ring is stable, its bonds can be cleaved under specific conditions to yield synthetically useful intermediates. nih.gov

Advanced Chemical Transformations and Reactivity Studies of 1 3 Iodophenyl 1h 1,2,3 Triazole Derivatives

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In the context of 1-(3-iodophenyl)-1H-1,2,3-triazole, the iodo group serves as a versatile handle for such transformations.

Suzuki–Miyaura Coupling with Arylboronic Acids

The Suzuki–Miyaura coupling reaction is a widely used method for the formation of C-C bonds, particularly for creating biaryl structures. This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with a halide. For derivatives of this compound, the iodo substituent readily participates in Suzuki-Miyaura coupling with various arylboronic acids.

The reaction conditions generally involve a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, a base (e.g., K₂CO₃, Cs₂CO₃), and a suitable solvent like toluene (B28343) or dioxane. The choice of ligand can also be crucial, with bulky phosphine (B1218219) ligands sometimes offering improved yields. rsc.org These reactions are often efficient, providing access to a diverse range of 1-(3-biphenyl)-1H-1,2,3-triazole derivatives. A study on the Suzuki-Miyaura cross-coupling of 5-iodo-1,2,3-triazoles with boronic acids has demonstrated the utility of this reaction in synthesizing novel triazole derivatives. researchgate.net

| Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | Good to Excellent |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | Cs₂CO₃ | Dioxane | High |

| 3-Thienylboronic acid | PdCl₂(dppf) | Na₂CO₃ | DMF/Water | Moderate to Good |

Other Catalytic C-C Bond Formations Involving the Iodo Substituent

Beyond the Suzuki-Miyaura coupling, the iodo group on the this compound scaffold can participate in other palladium-catalyzed C-C bond-forming reactions. These include the Heck, Sonogashira, and Stille couplings, which introduce alkenyl, alkynyl, and organostannane groups, respectively.

For instance, the Sonogashira coupling with terminal alkynes provides a direct route to 1-(3-(alkynyl)phenyl)-1H-1,2,3-triazoles. These reactions are typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base like an amine. Such transformations significantly expand the molecular diversity achievable from the parent iodinated compound. scholaris.ca

Copper-Catalyzed S-Arylation Reactions

Copper-catalyzed cross-coupling reactions have emerged as a valuable alternative and complement to palladium-based methods, particularly for the formation of C-S bonds. The copper-mediated direct arylation of various azoles with aryl iodides has been shown to proceed efficiently. nih.gov In the case of this compound, the iodo substituent can undergo coupling with a variety of sulfur nucleophiles, such as thiols, to form the corresponding aryl thioethers.

These S-arylation reactions are typically carried out in the presence of a copper catalyst, a ligand, and a base. The choice of ligand and reaction conditions can influence the efficiency and scope of the transformation. This methodology allows for the introduction of a sulfur linkage, which is a common motif in many biologically active molecules.

Nucleophilic Aromatic Substitution on the Iodophenyl Ring

While the iodophenyl ring is generally less activated towards nucleophilic aromatic substitution (SNAAr) compared to rings bearing strong electron-withdrawing groups, under certain conditions, the iodo group can be displaced by strong nucleophiles. This reaction pathway is less common than the metal-catalyzed couplings but can be a viable strategy for introducing specific functionalities.

For SNAAr to occur, the reaction typically requires harsh conditions, such as high temperatures and a highly polar aprotic solvent. The presence of the triazole ring can have a modest activating effect on the phenyl ring, but this is often insufficient for facile substitution. Research on azole-ligated diaryliodonium salts has provided insights into the reactivity of such systems in nucleophilic aromatic substitutions. chemrxiv.org

Regioselectivity and Site-Selectivity in Further Functionalization of Triazole Core and Phenyl Substituent

When considering further functionalization of this compound, the concepts of regioselectivity and site-selectivity are paramount. The molecule presents multiple potential reaction sites: the C-H bonds on the phenyl ring, the C-H bond on the triazole ring, and the iodo-substituent.

Phenyl Ring Functionalization : Electrophilic aromatic substitution on the phenyl ring is directed by the existing substituents. The iodo group is an ortho-, para-director, while the triazole ring is generally considered a meta-directing deactivator. Therefore, electrophilic attack is most likely to occur at the positions ortho and para to the iodine atom.

Triazole Ring Functionalization : The C-H bond of the 1,2,3-triazole ring can also undergo functionalization. Palladium-catalyzed direct C-H arylation of 1,4-disubstituted 1,2,3-triazoles has been reported, providing a route to fully substituted triazoles. nih.gov The regioselectivity of this process is often high, favoring substitution at the C5 position of the triazole ring.

Site-Selectivity : In the presence of multiple reactive sites, achieving site-selectivity can be challenging. For instance, in a molecule containing both an iodo-substituent and a reactive C-H bond, the choice of catalyst and reaction conditions can determine which site undergoes reaction. Palladium-catalyzed processes can be tuned to selectively target either C-I bond activation for cross-coupling or C-H bond activation for direct functionalization. rsc.org

The development of regioselective synthetic methods is crucial for the controlled synthesis of complex molecules derived from this compound, enabling the precise placement of functional groups to modulate the compound's properties. nih.gov

Characterization and Structural Analysis of 1 3 Iodophenyl 1h 1,2,3 Triazole and Its Analogs

High-Resolution Spectroscopic Characterization

High-resolution spectroscopic methods are fundamental in confirming the identity and purity of newly synthesized compounds. For 1-(3-iodophenyl)-1H-1,2,3-triazole and its derivatives, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) provides a complete picture of their molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. In the study of 1,2,3-triazole derivatives, ¹H and ¹³C NMR spectra offer definitive proof of their structure. nih.govcolab.ws

For instance, in the ¹H NMR spectrum of a 1H-1,2,3-triazole compound, characteristic singlet signals are observed for the protons of the 1H-imidazole and 1H-1,2,3-triazole rings, typically appearing at distinct chemical shifts (δ). nih.gov Aromatic protons usually resonate in the downfield region of the spectrum. nih.gov For example, the ¹H NMR spectrum of 1H-1,2,3-triazole compound 5c showed two singlet signals at δ 8.13 and 7.99, corresponding to the 1H-imidazole and 1H-1,2,3-triazole protons, respectively. The four aromatic protons appeared in the region of δ 7.67–7.05 ppm. nih.gov

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The chemical shifts of the carbon atoms in the triazole ring can be used to distinguish between different isomers. capes.gov.br For 1,4-disubstituted-1H-1,2,3-triazoles, the C(5) signal typically appears around δ ~120 ppm, while for 1,5-disubstituted isomers, the C(4) signal is found further downfield at δ ~133 ppm. capes.gov.br

In cases where the molecule contains fluorine atoms, ¹⁹F NMR spectroscopy is also employed. For example, the ¹⁹F NMR spectrum of 1H-1,2,3-triazole compound 5c displayed a singlet at δ -113.61, corresponding to the single fluorine atom on the phenyl ring. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for 1,2,3-Triazole Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| 1-Benzyl-4-phenyl-1H-1,2,3-triazole (4a) | 7.25-7.85 (m, 10H, Ar-H), 5.55 (s, 2H, CH₂) | 148.2, 134.7, 130.5, 129.2, 128.8, 128.7, 128.1, 125.7, 119.6, 54.3 | rsc.org |

| 1-(4-chlorobenzyl)-4-(p-tolyl)-1H-1,2,3-triazole (4j) | 7.71 (d, J=8.1 Hz, 2H), 7.38 (d, J=8.4 Hz, 2H), 7.25 (d, J=8.0 Hz, 2H), 7.21 (d, J=8.4 Hz, 2H), 5.52 (s, 2H, CH₂), 2.39 (s, 3H, CH₃) | Not specified in source | rsc.org |

| 1H-1,2,3-triazole compound 5c | 8.13 (s, 1H, imidazole-H), 7.99 (s, 1H, triazole-H), 7.67-7.05 (m, 4H, Ar-H), 4.77 (d, 4H, -N-CH₂-CH₂-Ph), 1.86 (s, 3H, CH₃) | Not specified in source | nih.gov |

Fourier-Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.govnih.gov In the context of 1,2,3-triazole derivatives, FT-IR spectra can confirm the presence of the triazole ring and other characteristic groups. nih.gov

The FT-IR spectra of triazoles typically show characteristic absorption peaks for C-H aromatic vibrations and N-H stretching. researchgate.net For instance, the FT-IR spectrum of 1,2,4-triazole (B32235) has shown absorption peaks at 3097 and 3032 cm⁻¹ due to C-H aromatic vibrations and a peak at 3126 cm⁻¹ for N-H stretching. researchgate.net Vibrational bands corresponding to the triazole ring itself can serve as "marker bands" for identification. nih.gov The analysis of these spectra is often supported by computational calculations to provide a more rigorous assignment of the observed bands. nih.gov

Table 2: Characteristic FT-IR Absorption Bands for Triazole Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Reference |

| C-H (aromatic) stretching | 3032 - 3097 | researchgate.net |

| N-H stretching | ~3126 | researchgate.net |

| C=C (aromatic) stretching | 1483 - 1529 | researchgate.net |

| -N=N- stretching | ~1543 | researchgate.net |

Note: These are general ranges and the exact positions of the peaks can vary depending on the specific substitution pattern of the triazole derivative.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the validation of its molecular formula. nih.gov For this compound, with a predicted monoisotopic mass of 270.96063 Da, HRMS would be used to confirm this exact mass. uni.lu

The technique provides a measured mass-to-charge ratio (m/z) with high accuracy, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental composition of the molecule. For example, the high-resolution mass spectrometric data for compound 5c showed a peak at 317.1141 (M+H)⁺, which supported its proposed structure. nih.gov

Table 3: Predicted and Observed HRMS Data for Triazole Derivatives

| Compound | Molecular Formula | Predicted m/z [M+H]⁺ | Observed m/z [M+H]⁺ | Reference |

| This compound | C₈H₆IN₃ | 271.96791 | Not available | uni.lu |

| 1H-1,2,3-triazole compound 5c | C₁₄H₁₄FN₄O | Not available | 317.1141 | nih.gov |

| 1-(4-Bromophenyl)-4-phenyl-1H-1,2,3-triazole (1c) | C₁₄H₁₀BrN₃ | Not available | 278.044930 [M+Na]⁺ | nih.gov |

X-ray Crystallography for Precise Molecular Geometry Determination

For a related compound, 1-(2-iodophenyl)-4-phenyl-1H-1,2,3-triazole, X-ray crystallography revealed the precise arrangement of the atoms and the planarity of the triazole ring. researchgate.net Such studies are crucial for understanding the steric and electronic effects of substituents on the triazole core.

1,2,3-Triazoles can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers. rrjournals.comresearchgate.net The position of the proton on the triazole ring can significantly influence the molecule's properties. X-ray crystallography, in conjunction with theoretical calculations, can help identify the preferred tautomer in the solid state. rsc.org Studies have shown that for some triazole derivatives, the proton is located on an intermediate nitrogen atom, with no evidence of prototropy in the studied series. rsc.org

The conformation of the substituents relative to the triazole ring is also a key structural feature. The planarity between the phenyl and triazole rings can be influenced by intermolecular interactions within the crystal lattice. Density Functional Theory (DFT) calculations are often used to investigate the conformational preferences and energy landscapes of triazole diads. nih.gov

The way molecules are arranged in a crystal, known as crystal packing, is governed by various intermolecular interactions such as hydrogen bonds, halogen bonds, and π-π stacking interactions. acs.orgbohrium.com Hirshfeld surface analysis is a computational tool used to visualize and quantify these interactions. mdpi.com

In the crystals of triazole derivatives, a variety of intermolecular interactions play a crucial role in stabilizing the crystal lattice. bohrium.com These can include strong hydrogen bonds and weaker contacts. bohrium.com For example, in some fluorinated 1,2,3-triazole derivatives, N-H···O hydrogen bonds connect neighboring molecules into chains. rsc.org Stacking interactions between the aromatic rings of adjacent molecules are also commonly observed. acs.org The geometry of these stacked dimers can vary depending on the specific substituents. acs.org

Computational Chemistry and Theoretical Investigations of 1 3 Iodophenyl 1h 1,2,3 Triazole Systems

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) B3LYP)

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of triazole-based compounds. The B3LYP functional, a hybrid method that incorporates a portion of the exact Hartree-Fock exchange, is frequently employed for its balance of accuracy and computational efficiency. These calculations are fundamental in elucidating the intrinsic properties of the molecule.

Electronic Structure Elucidation and Molecular Orbital Analysis

Quantum chemical calculations are instrumental in understanding the electronic landscape of triazole derivatives. The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important. The energy of these orbitals and the gap between them (ELUMO - EHOMO) are key indicators of a molecule's chemical reactivity, kinetic stability, and electronic transport properties.

In studies of similar 1,2,4-triazole (B32235) derivatives, HOMO orbitals are often found to be concentrated on the more electron-rich portions of the molecule, such as the indole (B1671886) ring in indole-triazole hybrids, which indicates these are the likely sites for electrophilic attack. Conversely, LUMO orbitals are typically located on electron-deficient areas, like a chlorophenyl substituent or the triazole ring itself, marking them as probable sites for nucleophilic attack. For instance, in a study on salicyldehyde-based 1,2,3-triazoles, DFT/B3LYP calculations were used to optimize the geometry and investigate the electronic behavior when connected to gold electrodes, simulating their potential use in molecular nano-electronic systems.

The energy gap between HOMO and LUMO is a critical parameter. A smaller energy gap suggests that less energy is required to excite an electron, often correlating with higher chemical reactivity. The specific HOMO-LUMO gap for 1-(3-iodophenyl)-1H-1,2,3-triazole would require a dedicated DFT calculation, but studies on analogous compounds provide a reference for the expected electronic behavior.

Table 1: Representative Frontier Orbital Energies for Triazole Derivatives (Illustrative) (Note: Data below is for related triazole compounds, not this compound, and serves to illustrate typical computational outputs.)

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |

|---|---|---|---|---|---|

| Salicyldehyde-based 1,2,3-triazole derivative (8b) | DFT/B3LYP/6-311+G(d,p) | Not Specified | Not Specified | Not Specified |

Prediction of Spectroscopic Parameters

DFT calculations are a reliable method for predicting spectroscopic data, which can then be compared with experimental results to confirm molecular structures. Theoretical calculations of vibrational frequencies (Infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts are commonly performed.

For example, in the study of a 4,5-dihydro-1H-1,2,4-triazol-5-one derivative, DFT B3LYP/6-31G(d,p) calculations were used to compute theoretical infrared (IR) vibration frequencies. These calculated frequencies are often scaled by a specific factor to better match experimental values. Similarly, 1H and 13C NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. The correlation between calculated and experimental spectra provides strong evidence for the proposed chemical structure. While specific predicted spectra for this compound are not available in the searched literature, this methodology is standard for its characterization.

Table 2: Illustrative Comparison of Experimental and Calculated Spectroscopic Data for a Triazole Derivative (Note: This table is a template demonstrating how predicted data is used; specific values are not for this compound.)

| Spectroscopic Data | Experimental Value | Calculated Value (Method) | Source |

|---|---|---|---|

| IR: C=N stretch (cm-1) | ~1620-1630 | Value from DFT/B3LYP | |

| 1H NMR: Triazole-CH (ppm) | ~8.0-8.8 | Value from GIAO-DFT |

Evaluation of CH Acidity and Reaction Site Prediction

Quantum chemical calculations can also predict the reactivity of different sites within a molecule. For instance, the acidity of C-H bonds can be evaluated by calculating the energy required to deprotonate a specific carbon atom. This is crucial for understanding reaction mechanisms where a C-H bond might be broken.

Furthermore, molecular electrostatic potential (MEP) maps can be generated from the calculated electron density. These maps visualize the electrostatic potential on the molecule's surface, with different colors representing regions of varying electron density. Red areas typically indicate electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue areas denote electron-poor regions (positive potential), which are prone to nucleophilic attack. This provides a visual guide to the most probable sites for chemical reactions. For indole-1,2,4-triazole derivatives, MEP analysis has shown that electrophilic reactivity regions coincide with the HOMO orbitals, and nucleophilic regions align with the LUMO orbitals.

Molecular Modeling and Simulation Studies

Beyond the electronic properties of an isolated molecule, molecular modeling and simulation techniques are employed to study how a molecule like this compound might interact with larger biological systems, such as proteins or enzymes. These methods are vital in drug discovery and development.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule (receptor), typically a protein. The goal is to find the binding mode with the lowest energy, which represents the most stable complex. The output includes a "docking score," which estimates the binding affinity.

Triazole derivatives are often docked into the active sites of enzymes to explore their potential as inhibitors. For example, various 1,2,3-triazole derivatives have been docked into the active site of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy. These studies can reveal key interactions, such as hydrogen bonds or pi-pi stacking between the triazole ligand and amino acid residues in the enzyme's active site. In one study, the 1,2,3-triazolyl group was observed to position itself near the heme iron ion within the IDO1 active site. Similarly, docking studies of triazole derivatives as aromatase inhibitors showed that the triazole's N4 atom could coordinate with the iron of the heme group in the enzyme's active site.

Table 3: Example Molecular Docking Results for Triazole Derivatives Against Various Targets (Note: The data is for related triazole compounds, not this compound.)

| Ligand (Triazole Derivative) | Protein Target | Docking Score (kcal/mol) | Key Interacting Residues | Source |

|---|---|---|---|---|

| Compound 3a (Urea-1,2,3-triazole) | IDO1 | -7.812 | Heme Fe | |

| Compound 27 (Triazole sulfonamide) | Carbonic Anhydrase IX | -9.2 | Gln92, Thr200, His68 | |

| Compound 8b (Salicyldehyde-1,2,3-triazole) | AKT1 | -7.61 (kJ/mol) | Not Specified |

Molecular Dynamics Simulations for Conformational Landscapes and Binding Affinity

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. MD simulations solve Newton's equations of motion for the atoms in the system, allowing researchers to observe the conformational changes, flexibility, and stability of the complex.

These simulations, often run for nanoseconds, can validate the stability of the interactions predicted by docking. Key metrics analyzed during MD simulations include the root-mean-square deviation (RMSD) to assess the stability of the complex, and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein.

Furthermore, MD simulations can be used to calculate binding free energy using methods like MM-PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) and MM-GBSA (Molecular Mechanics/Generalized Born Surface Area). These calculations provide a more accurate estimation of binding affinity than docking scores alone by considering the solvent effects and entropic contributions. For instance, MD simulations on indole-1,2,4-triazole complexes with the AKT1 enzyme showed stable RMSD values over a 100 ns simulation, confirming a stable binding conformation. The binding free energy calculations in that study revealed that van der Waals and electrostatic energies were the primary drivers for complex formation and stability.

In Silico Screening and Rational Design of Derivatives

The use of computational methods, specifically in silico screening and rational design, has become a cornerstone in the development of novel therapeutic agents. These approaches allow for the rapid evaluation of large libraries of virtual compounds, predicting their potential binding affinities and interactions with biological targets, thereby streamlining the drug discovery process. In the context of 1,2,3-triazole derivatives, these computational tools are instrumental in identifying promising candidates for a variety of therapeutic applications.

In silico screening of virtual libraries has been successfully employed to identify potential inhibitors for various biological targets. For instance, a ligand-based pharmacophore model was developed using the X-ray crystal structure of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) complexed with a known inhibitor to screen the ZINC15 database for novel inhibitors. researchgate.net This approach led to the identification of several promising compounds. researchgate.net Similarly, in the search for inhibitors of the SARS-CoV-2 main protease (Mpro), a screening of 171 triazole-based compounds from the DrugBank database identified four candidates with high binding affinities. nih.gov These studies highlight the power of in silico screening to narrow down large chemical spaces to a manageable number of promising leads for further investigation.

Rational design, often employed as a follow-up to initial screening or based on a known pharmacophore, focuses on the targeted modification of a lead compound to enhance its activity, selectivity, and pharmacokinetic properties. For example, based on the structure of a known inhibitor, a series of 1H-1,2,3-triazole-4-carboxamide analogs were designed by replacing a sulfonyl linkage with a carbonyl amide linkage, leading to compounds with varying cellular activities. nih.gov Another study focused on designing novel 1,2,3-triazole-benzimidazolidinone hybrids through a "click" reaction, resulting in compounds with notable antimicrobial and anti-inflammatory activities. researchgate.net The rational design of 1,2,3-triazole hybrids has also been explored for their anticancer potential, with a focus on their mechanisms of action and structure-activity relationships (SARs). researchgate.netresearchgate.net

Molecular docking is a key computational technique used in both screening and rational design to predict the binding mode and affinity of a ligand to a protein target. Docking studies of potent 1,2,3-triazole analogs have provided insights into their binding interactions, helping to explain their biological activity. researchgate.net For instance, docking calculations for a series of 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivatives against several molecular targets, including aromatase and steroid sulfatase, suggested that this core structure could be a valuable scaffold for developing novel inhibitors. nih.gov Similarly, docking studies of 1-phenyl-1H-1,2,3-triazoles with GABA receptors suggested that their binding sites are located in the channel-lining region of the receptor. nih.gov

The following table summarizes selected examples of in silico designed 1,2,3-triazole derivatives and their reported activities:

| Derivative Class | Target/Activity | Key Findings |

| 1H-1,2,3-triazole-4-carboxamides | PXR Antagonists | Replacement of a sulfonyl linkage with a carbonyl amide resulted in compounds with moderate binding and weak antagonist activity. nih.gov |

| 1,2,3-triazole-benzimidazolidinone hybrids | Anticancer & Antimicrobial | Compounds 7i and 7a showed good anticancer activity, while 7x exhibited notable antimicrobial activity. researchgate.net |

| Urea and 1,2,3-triazole structures | IDO1 Inhibitors | Compound 3a demonstrated an IC50 value of 0.75 μM against Indoleamine 2,3-dioxygenase 1 (IDO1). nih.gov |

| 1,2,3-triazole hybrid structures | Anticancer | New hybrid compounds were synthesized showing potential as anticancer agents. researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. researchgate.netphyschemres.org These models are invaluable tools in computational drug design, enabling the prediction of the activity and properties of new, unsynthesized compounds, thereby guiding the synthesis of more potent and effective molecules. physchemres.org

QSAR studies on 1,2,3-triazole derivatives have been conducted to understand the structural requirements for various biological activities. For instance, a 3D-QSAR study using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) on a series of 1-phenyl-1H-1,2,3-triazoles provided insights into the features important for their affinity to GABA receptors. nih.gov The resulting contour maps revealed that electronegative substituents at specific positions on the phenyl and triazole rings, along with a compact, hydrophobic substituent at another position, were crucial for high potency. nih.gov Another study utilized the Topomer CoMFA method to develop a 3D-QSAR model for new 1,2,3-triazole compounds with sulfa groups, aiming to predict their antitumor activity. researchgate.net

The predictive power of QSAR models is assessed through various validation metrics. A reliable 3D-QSAR model for the cytotoxic activities of 1,2,3-triazoles against the HL-60 cell line was generated with good predictive capability (r²cv = 0.64, r² = 0.958). researchgate.net Similarly, 2D-QSAR models for the anti-pancreatic cancer activity of 1,2,4-triazole derivatives were developed using multiple linear regression (MLR) and artificial neural networks (ANN), yielding models with good cross-validation coefficients (Q² of 0.51 for MLR and 0.90 for MNLR). physchemres.org These models can effectively guide the design of new antitumor agents. researchgate.net The following table presents key parameters from selected QSAR studies on triazole derivatives.

| QSAR Model Type | Biological Activity | Key Statistical Parameters | Important Descriptors |

| 3D-QSAR (CoMFA/CoMSIA) | GABA Receptor Affinity | Not explicitly stated, but contour maps were generated. nih.gov | Steric and electrostatic fields. nih.gov |

| 3D-QSAR (Topomer CoMFA) | Antitumor Activity | q² = 0.545, r² = 0.958. researchgate.net | Not explicitly stated. researchgate.net |

| 2D-QSAR (MLR & ANN) | Anti-pancreatic cancer | MLR: Q² = 0.51; MNLR: Q² = 0.90. physchemres.org | MR, LogP, ELUMO, J. imist.ma |

| QSAR | Toxicity (LD50) | Not explicitly stated, but predicted LD50 values. zsmu.edu.ua | Structural modifications, size of radicals. zsmu.edu.ua |

QSPR modeling, on the other hand, focuses on predicting physicochemical properties. A notable application is the prediction of lipophilicity (logP), a critical parameter in drug discovery that influences absorption, distribution, metabolism, and excretion (ADME). researchgate.net A QSPR study on a series of 1,2,4-triazole derivatives used distance-based topological indices and an indicator parameter to model their lipophilicity. researchgate.net The multiple linear regression (MLR) analysis identified the number of oxygen atoms, the first Zagreb index (ZM1), the Harary index (HI), and the mean information content on the distance (IDE) as significant parameters. researchgate.net Such models are crucial for the early-stage assessment of the drug-likeness of potential therapeutic candidates. researchgate.net

Advanced Applications and Research Paradigms for 1 3 Iodophenyl 1h 1,2,3 Triazole in Interdisciplinary Science

Medicinal Chemistry and Chemical Biology Research

The 1,2,3-triazole ring is a prominent scaffold in medicinal chemistry due to its distinct structural properties, synthetic accessibility, and pharmacological potential. nih.gov This five-membered heterocyclic ring, containing three consecutive nitrogen atoms, is metabolically stable and capable of forming hydrogen bonds, which can enhance a molecule's bioavailability and interaction with biological targets. nih.govmdpi.com The incorporation of an iodophenyl group further expands its utility, making 1-(3-iodophenyl)-1H-1,2,3-triazole a valuable building block in drug discovery.

Design of Novel Pharmacophores and Bioactive Agents

The 1,2,3-triazole moiety is considered an important pharmacophore, a molecular feature responsible for a drug's pharmacological activity. researchgate.netresearchgate.net Its ability to participate in hydrogen bonding, dipole-dipole interactions, and π-π stacking allows for effective binding to biological targets. researchgate.net The combination of the 1,2,3-triazole ring with other pharmacologically active structures, a strategy known as hybrid pharmacophore design, has led to the development of novel bioactive agents. semanticscholar.org For instance, the linkage of a 1,2,3-triazole core with an imidazole (B134444) derivative has been explored to create hybrid molecules with potential synergistic effects and improved interactions with biological targets. semanticscholar.org

The synthetic versatility of the 1,2,3-triazole ring, often facilitated by "click chemistry," allows for the creation of large and diverse compound libraries for high-throughput screening. nih.gov This has made the 1,2,3-triazole scaffold a focal point for medicinal chemists in the design and development of new therapeutic agents against a variety of diseases. nih.govnih.gov

Role as Bioisosteres in Drug Design (e.g., amide, carboxylic acid, ester replacements)

A key application of the 1,2,3-triazole ring system in drug design is its role as a bioisostere. nih.govunimore.it Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. The 1,2,3-triazole ring is a well-established bioisostere for various functional groups, including the amide bond. unimore.it Its structural features allow it to mimic the geometry and electronic properties of the amide group, while offering increased metabolic stability. researchgate.netunimore.it This is particularly advantageous in drug design, as amide bonds are often susceptible to enzymatic degradation.

The 1,2,3-triazole ring can also serve as a bioisosteric replacement for other functional groups and aromatic rings, enhancing the potency and modifying the properties of lead compounds. researchgate.net Its application as a bioisostere has been a predominant approach in the synthesis of new active molecules with potential antimicrobial, antiviral, and antitumor effects. unimore.itnih.gov

Targeted Therapies and Mechanism-Based Inhibition

The unique chemical properties of 1,2,3-triazole derivatives make them suitable candidates for the development of targeted therapies and mechanism-based inhibitors. By designing molecules that specifically interact with a particular biological target, such as an enzyme or a receptor, it is possible to achieve higher efficacy and reduced side effects. The 1,2,3-triazole scaffold can be functionalized to create compounds that bind to the active site of an enzyme, leading to its inhibition.

Derivatives of 1,2,3-triazole have demonstrated significant potential as anticancer agents. nih.gov They can exert their antiproliferative effects through various mechanisms, including the inhibition of specific enzymes that are crucial for cancer cell growth and survival. frontiersin.org One such enzyme is thymidylate synthase (TS), which is a key target in cancer chemotherapy. nih.govmdpi.com TS is involved in the synthesis of deoxythymidine monophosphate (dTMP), a precursor for DNA synthesis. nih.gov Inhibition of TS leads to a depletion of dTMP, which in turn halts DNA replication and induces cell death in rapidly dividing cancer cells. nih.gov

Several studies have reported the synthesis of 1,2,3-triazole-containing compounds that act as potent inhibitors of thymidylate synthase. nih.govmdpi.comresearchgate.net For example, hybrids of 1,2,3-triazole and 1,3,4-oxadiazole (B1194373) have been shown to exhibit significant TS inhibitory activity, with some compounds demonstrating greater potency than the standard drug pemetrexed. nih.govmdpi.com

| Compound Type | Target Cell Lines | Key Findings | Reference |

| 1,2,3-Triazole-1,3,4-Oxadiazole Hybrids | MCF-7, HCT-116 | Significant TS inhibitory activity, with IC50 values in the micromolar range. | nih.govmdpi.com |

| Thymol-based 1,2,3-Triazole Hybrids | MCF-7, MDA-MB-231 | Potent cytotoxicity and significant inhibition of thymidylate synthase. | nih.gov |

| 1,2,3-Triazole-Coronopilin Congeners | PC-3, THP-1, HCT-15, HeLa, A-549, MCF-7 | Significant anticancer activity, with the most promising compound inducing apoptosis. | nih.gov |

The 1,2,3-triazole scaffold is a component of various compounds exhibiting a broad spectrum of antimicrobial and antibacterial activities. researchgate.netnih.gov These derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. nih.gov The mechanism of action can vary, with some compounds targeting specific bacterial enzymes. For instance, molecular docking studies have suggested that certain 1,2,4-triazolyl derivatives may inhibit the MurB enzyme in E. coli, which is involved in peptidoglycan biosynthesis. nih.gov

The functionalization of the 1,2,3-triazole ring plays a crucial role in determining the antimicrobial potency. carta-evidence.org For example, the introduction of different substituents on the triazole ring can modulate the activity against various microbial strains. mdpi.com

| Compound Type | Target Microorganisms | Key Findings | Reference |

| Coumarin-1,2,3-triazole conjugates | Enterococcus faecalis | Significant antibacterial activity with MIC values ranging from 12.5–50 µg/mL. | mdpi.com |

| 1,2,4-Triazolyl derivatives | P. fluorescens, X. campestris, various fungal strains | Demonstrated antibacterial activity and potent antifungal activity, superior to reference drugs. | nih.gov |

| Functionalized 1,2,3-triazoles | Various microorganisms | Exhibit significant antimicrobial activity, making them candidates for further development. | carta-evidence.org |

Derivatives containing the 1,2,3-triazole moiety have emerged as a promising class of antiviral agents, with notable activity against the Human Immunodeficiency Virus (HIV). nih.govnih.gov These compounds can target various stages of the HIV life cycle and inhibit key viral enzymes such as reverse transcriptase, integrase, and protease. nih.gov The structural features of the 1,2,3-triazole ring enable it to act as a pharmacophore in the design of anti-HIV-1 agents. nih.gov

Research has focused on creating 1,2,3-triazole hybrids that combine the triazole scaffold with other molecular fragments to enhance antiviral potency. nih.gov For example, derivatives have been designed to inhibit the HIV-1 capsid protein (CA), a critical component for viral replication. researchgate.net Some of these compounds have shown potent antiviral activities in both the early and late stages of the HIV-1 replication cycle. researchgate.net Additionally, 1,4-disubstituted-1,2,3-triazole derivatives have been investigated for their activity against Herpes Simplex Virus 1 (HSV-1), demonstrating mechanisms of action different from the commonly used drug acyclovir. nih.gov

| Compound Type | Target Virus | Mechanism/Key Findings | Reference |

| 1,2,3-Triazole hybrids | HIV-1 | Inhibition of various HIV-1 enzymes (reverse transcriptase, integrase, protease). | nih.gov |

| 4-phenyl-1H-1,2,3-triazole phenylalanine derivatives | HIV-1 | Potent antiviral activities through inhibition of the HIV-1 capsid (CA) protein. | researchgate.net |

| 1,4-disubstituted-1,2,3-triazole derivatives | HSV-1 | Inhibition of acyclovir-resistant strain replication and interference with virus egress. | nih.gov |

Enzyme Inhibition Studies (e.g., Carbonic Anhydrase-II, DprE1)

The 1,2,3-triazole scaffold is a prominent feature in the design of various enzyme inhibitors due to its favorable chemical properties. It can engage in hydrogen bonding and π-π stacking interactions, and it serves as a stable linker or a key pharmacophore that mimics other functional groups like amides. nih.gov

Carbonic Anhydrase-II Inhibition: Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. nih.gov Certain isoforms are established therapeutic targets for various diseases. Research into 1,2,3-triazole derivatives has identified them as a novel class of potential Carbonic Anhydrase-II (CA-II) inhibitors. nih.gov A study on novel 1H-1,2,3-triazole analogs revealed moderate to good inhibitory potential against the CA-II enzyme. Molecular docking studies suggest that these compounds bind directly to the active site residues of the enzyme. nih.gov The inhibitory activity is influenced by the substituents on the phenyl ring attached to the triazole core, with polar groups often enhancing the inhibitory potential. nih.gov

DprE1 Inhibition: Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is an essential enzyme in the cell wall synthesis of Mycobacterium tuberculosis, making it a critical target for novel antitubercular drugs. uni.lu Recent studies have focused on the 1,2,3-triazole moiety as a core structure for inhibiting the DprE1 protein. uni.lu For instance, a series of 1,2,3-triazole fused benzoxazole (B165842) compounds were designed and synthesized, leading to the identification of potent DprE1 inhibitors. Two compounds, BOK-2 and BOK-3, demonstrated significant inhibition with IC₅₀ values in the low micromolar range. uni.lu This highlights the potential of the triazole scaffold in the development of new treatments for tuberculosis. uni.lu

Table 1: Enzyme Inhibition Data for Selected 1,2,3-Triazole Derivatives This table presents data for related triazole compounds to illustrate the inhibitory potential of the scaffold.

| Compound Series | Target Enzyme | Key Finding (IC₅₀) | Reference |

|---|---|---|---|

| 1,2,3-Triazole fused Benzoxazoles (BOK-2) | DprE1 | 2.2 ± 0.1 µM | uni.lu |

| 1,2,3-Triazole fused Benzoxazoles (BOK-3) | DprE1 | 3.0 ± 0.6 µM | uni.lu |

| 1H-1,2,3-Triazole Analogs (Compound 9j ) | Carbonic Anhydrase-II | 7.42 ± 0.19 µM | nih.gov |

| 1H-1,2,3-Triazole Analogs (Compound 9f ) | Carbonic Anhydrase-II | 8.16 ± 0.32 µM | nih.gov |

Anti-inflammatory Potential

Compounds featuring the 1,2,4-triazole (B32235) ring have been noted for their anti-inflammatory effects, often acting through the inhibition of cyclooxygenase (COX) enzymes or the modulation of pro-inflammatory cytokines. achemblock.com The 1,2,3-triazole scaffold, while structurally distinct, also forms the basis of compounds with investigated anti-inflammatory properties. acs.org A series of novel hybrids combining 7-Oxodehydroabietic acid with a 1,2,3-triazole moiety were synthesized and evaluated for their anti-inflammatory activity in BV2 microglial cells. nih.gov Several of these compounds exhibited promising effects, with IC₅₀ values for nitric oxide (NO) inhibition ranging from 8.00 to 14.72 µM, indicating a significant anti-inflammatory response. nih.gov The study suggested that the length of the linker between the diterpenoid and the triazole ring plays an important role in the observed activity. nih.gov

Table 2: Anti-inflammatory Activity of Selected 1,2,3-Triazole Hybrids This table presents data for related triazole compounds to illustrate the anti-inflammatory potential of the scaffold.

| Compound Series | Assay | Key Finding (IC₅₀) | Reference |

|---|---|---|---|

| 7-Oxodehydroabietic Acid-Triazole Hybrid (9 ) | NO Inhibition in BV2 cells | 8.00 ± 0.83 µM | nih.gov |

| 7-Oxodehydroabietic Acid-Triazole Hybrid (10 ) | NO Inhibition in BV2 cells | 9.17 ± 1.01 µM | nih.gov |

| 7-Oxodehydroabietic Acid-Triazole Hybrid (15 ) | NO Inhibition in BV2 cells | 10.33 ± 1.27 µM | nih.gov |

| 7-Oxodehydroabietic Acid-Triazole Hybrid (16 ) | NO Inhibition in BV2 cells | 11.28 ± 1.53 µM | nih.gov |

Antitubercular and Antimalarial Applications

The emergence of drug-resistant strains of Mycobacterium tuberculosis and malarial parasites necessitates the development of new therapeutic agents. The 1,2,3-triazole ring is a key structural motif in many compounds designed for this purpose. acs.orgnih.gov

Antitubercular Activity: A number of studies have confirmed the potential of 1,2,3-triazole derivatives as antitubercular agents. nih.govnih.gov A series of 1,4-substituted-1,2,3-triazoles were synthesized and showed promising activity, with six compounds having minimum inhibitory concentration (MIC) values below 10 µg/mL against Mycobacterium tuberculosis (Mtb). acs.org Notably, compounds 5d and 5f from this series emerged as highly potent agents with MIC values of 0.78 µg/mL. acs.org The mechanism for some triazole-based agents involves the inhibition of key enzymes like DprE1, as previously discussed. uni.lu

Antimalarial Activity: The 1,2,3-triazole scaffold has also been incorporated into molecules with demonstrated antimalarial properties. acs.org While specific studies on this compound are limited, research on related hybrids confirms the utility of this chemical class against parasitic diseases, including Chagas disease, which is caused by the trypanosomatid parasite Trypanosoma cruzi. nih.gov This suggests a broader antiparasitic potential for this class of compounds that may extend to malaria.

Table 3: Antitubercular Activity of Selected 1,4-Substituted-1,2,3-Triazoles This table presents data for related triazole compounds to illustrate the antitubercular potential of the scaffold.

| Compound | Target Organism | Key Finding (MIC) | Reference |

|---|---|---|---|

| 5d (1-(4-fluorobenzyl)-4-(dibenzo[b,d]furan-2-yl)-1H-1,2,3-triazole) | M. tuberculosis H37Rv | 0.78 µg/mL | acs.org |

| 5f (1-(4-bromobenzyl)-4-(dibenzo[b,d]furan-2-yl)-1H-1,2,3-triazole) | M. tuberculosis H37Rv | 0.78 µg/mL | acs.org |

| 5a (1-benzyl-4-(dibenzo[b,d]furan-2-yl)-1H-1,2,3-triazole) | M. tuberculosis H37Rv | 1.56 µg/mL | acs.org |

Radiopharmaceutical Development and Imaging Agents Incorporating Iodine

The presence of an iodine atom on the phenyl ring of this compound makes it a highly attractive candidate for the development of radiopharmaceuticals for nuclear imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET).

The iodine atom can be substituted with a radioactive isotope of iodine (e.g., ¹²³I for SPECT, ¹²⁴I for PET, or ¹²⁵I for in vitro autoradiography). jst.go.jp A study focused on developing a novel radioiodinated probe for the Orexin 2 receptor synthesized a [¹²⁵I]-labeled triazole-pyrrolidine derivative, demonstrating the feasibility of labeling such scaffolds. jst.go.jp This probe, [¹²⁵I]TPI, was synthesized via an iododestannylation reaction using [¹²⁵I]NaI. jst.go.jp

Furthermore, the iodophenyl moiety serves as an excellent precursor for radiofluorination to create PET imaging agents labeled with Fluorine-18 (¹⁸F), the most commonly used radionuclide for PET. semanticscholar.orgresearchgate.net An efficient method has been developed for the heteroaromatic radiofluorination of 1,2,3-triazoles through an iodine–[¹⁸F]fluorine exchange reaction in an aqueous medium. semanticscholar.org This approach avoids the need for azeotropic drying of ¹⁸F and shows significant functional group tolerance, providing a versatile method for the late-stage radiofluorination of complex molecules. semanticscholar.orgresearchgate.net This positions iodinated triazoles like this compound as valuable precursors for the rapid and efficient development of novel PET agents for imaging various biological targets in oncology, neurology, and cardiology. semanticscholar.org

Materials Science and Engineering Applications

Applications in Organic Electronics and Optoelectronic Devices

The rigid, aromatic, and electron-rich nature of the 1,2,3-triazole ring makes it a valuable building block in materials science. Phenyl-triazole derivatives are being explored for their utility in organic electronics, where their electrochemical and photophysical properties can be finely tuned. acs.orgnih.gov One key application area is in the development of luminescent materials for devices. The triazole moiety can act as a ligand in transition-metal complexes or as a linker in photoswitchable molecules. nih.govcardiff.ac.uk In (hetero)arylazo-1,2,3-triazoles, the triazole unit can function as a "self-decoupling" spacer, which helps to preserve the photoswitching properties of the core molecule by disrupting through-bond electronic communication. cardiff.ac.uk

Organic Light-Emitting Diodes (OLEDs, PHOLEDs, PLEDs)

A significant application of phenyl-triazole derivatives is in the field of Organic Light-Emitting Diodes (OLEDs), particularly in phosphorescent OLEDs (PHOLEDs). PHOLEDs utilize phosphorescent emitters that can harvest both singlet and triplet excitons, leading to theoretical internal quantum efficiencies of up to 100%. Cationic iridium(III) complexes are among the most successful phosphorescent emitters, and phenyl-triazole derivatives have emerged as highly versatile ligands for these complexes. acs.orgnih.gov

In a series of studies, 4-phenyl-1,2,3-triazoles were used as cyclometalating ligands to synthesize photoactive iridium(III) complexes. nih.gov These ligands allow for the fine-tuning of the complexes' electronic properties, resulting in luminescence that spans the visible spectrum from blue to red. acs.orgnih.gov The strategic design of these triazole-based ligands enables control over the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which is critical for achieving efficient charge injection, transport, and recombination within the OLED device structure. acs.org Complexes equipped with these ligands have demonstrated impressive performance, with photoluminescence quantum yields reaching as high as 60% in a polymeric matrix. nih.gov The iodine atom in this compound could potentially enhance phosphorescence through the heavy-atom effect, which promotes intersystem crossing from the singlet to the triplet state, although specific research on this compound is needed to confirm this effect.

Table 4: Performance of Phenyl-Triazole Based Iridium(III) Complexes for Optoelectronics This table presents data for related phenyl-triazole complexes to illustrate their potential in OLEDs.

| Complex Type | Key Feature | Emission Color Range | Max. Photoluminescence Quantum Yield (PLQY) | Reference |

|---|---|---|---|---|

| Cationic Iridium(III) with Phenyl-Triazole Ligands | Tunable electronic properties | Blue to Red | Up to 60% (in polymer matrix) | acs.orgnih.gov |

Solar Cells and Organic Photovoltaic Cells

There is currently no specific research available in the public domain that details the application or performance of This compound in solar cells or organic photovoltaic cells. While the broader class of 1,2,3-triazole derivatives has been investigated for roles in organic electronics, including as components in dye-sensitized solar cells or as linkers in novel photosensitizers, dedicated studies on the 3-iodophenyl substituted variant are absent from the current scientific literature.

Electron Transport and Hole Blocking Materials

Investigations into the specific utility of This compound as an electron transport or hole blocking material have not been reported in peer-reviewed literature. The electronic properties of materials for these applications are critical and highly structure-dependent. Although the triazole moiety is known for its electron-withdrawing nature, which is a desirable characteristic for electron transport layers, the specific impact of the 3-iodophenyl substituent on the molecular orbitals and charge mobility of this particular compound has not been experimentally determined or theoretically modeled in the context of organic electronic devices.

Integration into Functional Polymers and Supramolecular Assemblies

The integration of This compound into functional polymers or its use as a building block in supramolecular assemblies is an area that remains unexplored in the current body of scientific research. The 'click' chemistry reaction used to form the 1,2,3-triazole ring is a powerful tool for polymer modification and the construction of complex architectures. The iodine atom on the phenyl ring could potentially serve as a site for further chemical modification, such as cross-coupling reactions, which is a valuable feature in the synthesis of advanced polymers. However, no studies have been published that leverage this potential for This compound . The use of 1,2,3-triazole motifs in constructing anion-templated supramolecular structures has been noted, but specific examples involving this compound are not available.

Data Storage Applications

There is no available research to suggest that This compound has been investigated for data storage applications. Molecular-level data storage is a highly specialized field that requires molecules with specific switchable electronic or magnetic states, and there is no indication in the literature that this compound possesses such properties.

Corrosion Inhibition for Metallic Systems

The 1,2,3-triazole scaffold is well-documented for its efficacy as a corrosion inhibitor for various metals and alloys, including steel, copper, and aluminum, particularly in acidic environments. These compounds can adsorb onto the metal surface through the nitrogen atoms of the triazole ring and the π-electrons of the aromatic system, forming a protective film that impedes the corrosion process.

However, a specific investigation into the corrosion inhibition properties of This compound has not been reported. While it can be hypothesized that this molecule would exhibit corrosion inhibiting properties based on its structural similarity to other effective triazole-based inhibitors, the specific efficiency, mechanism of action, and the influence of the iodo-substituent on its performance are unknown. The electronic effects and the larger atomic radius of iodine could potentially influence its adsorption characteristics and the stability of the protective layer.

Table 1: General Research Findings on 1,2,3-Triazole Derivatives as Corrosion Inhibitors

| Research Focus | Key Findings |

| Mechanism of Action | Adsorption on metal surfaces via heteroatoms and π-electrons, forming a protective barrier. |

| Inhibition Efficiency | Generally high, often exceeding 90% for certain derivatives and conditions. |

| Adsorption Isotherm | Often follows the Langmuir adsorption isotherm, indicating monolayer formation. |

| Type of Inhibition | Can act as mixed-type, anodic, or cathodic inhibitors depending on the specific compound and environment. |

Note: This table represents general findings for the 1,2,3-triazole class of compounds, as no specific data for this compound is available.

Agricultural Chemistry and Agrochemical Research

In the field of agricultural chemistry, various triazole derivatives are known for their fungicidal and herbicidal properties. However, there are no published studies on the specific application or biological activity of This compound as an agrochemical. Its potential as a pesticide or plant growth regulator remains unevaluated.

Epigenetics Research: Modulation of Histone-Modifying Enzymes

Epigenetic modifications, including the post-translational modification of histones by enzymes like histone acetyltransferases (HATs) and histone deacetylases (HDACs), play a crucial role in gene expression. Small molecules that can modulate the activity of these enzymes are of significant interest in therapeutic research. While some heterocyclic compounds have been explored as potential epigenetic modulators, there is no research linking This compound to the modulation of histone-modifying enzymes or any other aspect of epigenetics research.

Future Directions, Challenges, and Emerging Research Frontiers

Development of More Efficient and Sustainable Synthetic Methodologies for Iodo-triazoles

The synthesis of iodo-triazoles, including 1-(3-iodophenyl)-1H-1,2,3-triazole, is an area ripe for innovation. While established methods like the Huisgen 1,3-dipolar cycloaddition have been foundational, the focus is now shifting towards greener and more efficient processes. chemijournal.comthieme-connect.com The development of sustainable laboratory methods is gaining increased attention to overcome limitations associated with conventional synthesis, such as harsh reaction conditions and long reaction times. nih.gov

Future research will likely concentrate on:

Green Chemistry Approaches: The use of environmentally benign solvents, catalysts, and reagents is a key goal. researchgate.net For instance, employing water as a solvent and utilizing affordable and non-toxic catalysts like Zn(OAc)2 are promising avenues. thieme-connect.com

Flow Chemistry: Continuous-flow synthesis offers advantages in terms of safety, scalability, and efficiency. rsc.org Developing continuous, one-pot methods for iodo-triazole synthesis would be a significant advancement, reducing waste and improving yields. rsc.org

Microwave and Ultrasound-Assisted Synthesis: These techniques can significantly reduce reaction times and improve yields. nih.govmdpi.com Further exploration of these methods for the synthesis of this compound could lead to more rapid and efficient production. mdpi.com

Catalyst Development: Research into novel catalytic systems, including copper-free "click" reactions and the use of alternative metal catalysts like ruthenium and zinc, aims to improve regioselectivity and reduce the environmental impact of synthesis. thieme-connect.com

Exploration of Undiscovered Biological Targets and Therapeutic Modalities for this compound Derivatives

The 1,2,3-triazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. nih.govresearchgate.net For this compound derivatives, the journey to uncover their full therapeutic potential is just beginning.

Emerging research frontiers in this area include:

Anticancer Drug Development: Triazole hybrids have shown potential in overcoming multidrug resistance in cancer. nih.gov Future studies will likely focus on designing this compound derivatives that can act as multi-targeted agents, for instance, by co-targeting pathways like EGFR/mTOR and tubulin depolymerization. nih.gov The development of dual inhibitors, such as those targeting both IDO1 and TDO for cancer immunotherapy, represents a promising strategy. nih.gov

Novel Antimicrobial Agents: With the rise of antibiotic resistance, there is a pressing need for new antimicrobial compounds. researchgate.net The inherent antimicrobial potential of the triazole ring suggests that derivatives of this compound could be developed as novel antibacterial or antifungal agents. frontiersin.org

Antiviral Therapies: Triazole-based compounds have been investigated for their antiviral activity against various viruses. nih.gov The unique electronic properties conferred by the iodo-substituent may lead to the discovery of potent antiviral agents derived from this compound.

Target Identification: A significant challenge and opportunity lies in identifying the specific biological targets of these compounds. A deeper understanding of their mechanism of action is crucial for rational drug design and development. nih.gov

Advanced Integration of Computational and Experimental Approaches in Design and Discovery

The synergy between computational modeling and experimental validation is revolutionizing drug discovery and materials science. nih.gov For this compound, this integrated approach is essential for accelerating progress.

Key areas for this integration include:

In Silico Screening and Molecular Docking: Computational methods can be used to predict the binding affinity of this compound derivatives to various biological targets. nih.govmdpi.com This allows for the prioritization of compounds for synthesis and experimental testing, saving time and resources. mdpi.com Molecular docking studies can help elucidate the potential mechanisms of action, for example, by suggesting inhibition of key enzymes like cruzain in parasites. nih.gov

Structure-Activity Relationship (SAR) Studies: Computational analysis can help rationalize the observed structure-activity relationships from experimental data. nih.gov By understanding how modifications to the this compound scaffold affect its biological activity, more potent and selective compounds can be designed. nih.gov

Predictive Modeling of Physicochemical Properties: Computational tools can predict properties such as solubility, stability, and bioavailability, which are crucial for drug development. researchgate.net This allows for the early identification of potential liabilities and the design of molecules with improved pharmacokinetic profiles.

Quantum Mechanical Analysis: Methods like Density Functional Theory (DFT) can provide insights into the electronic structure and reactivity of these molecules, aiding in the design of new materials and the understanding of reaction mechanisms. researchgate.net

Diversification into Novel Material Science Architectures and Applications

The unique electronic and structural properties of triazoles make them attractive building blocks for advanced materials. researchgate.netresearchgate.net The presence of the iodine atom in this compound offers a handle for further functionalization, opening up possibilities for creating novel material architectures.

Future research in this domain could explore:

Organic Light-Emitting Diodes (OLEDs): Triazole derivatives have shown promise as electron-transport and hole-blocking materials in OLEDs. researchgate.netresearchgate.net The specific electronic properties of this compound could be harnessed to develop new host materials for phosphorescent OLEDs. researchgate.net

Polymers and Metal-Organic Frameworks (MOFs): The triazole ring can act as a ligand to form coordination complexes with metal ions, leading to the formation of polymers and MOFs. chemijournal.com These materials have potential applications in gas storage, catalysis, and sensing. The iodo-substituent can be used to further modify the properties of these materials.